4-ethynyl-1,2-dimethoxybenzene

説明

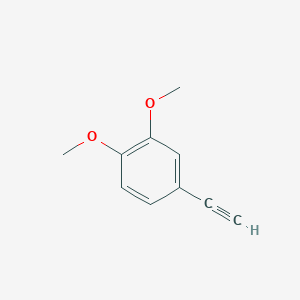

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethynyl-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSHHXXCHBLOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394338 | |

| Record name | 3,4-dimethoxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4302-52-7 | |

| Record name | 3,4-dimethoxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-1,2-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Ethynyl 1,2 Dimethoxybenzene

Catalytic Cross-Coupling Approaches to 4-Ethynyl-1,2-dimethoxybenzene Synthesis

Catalytic cross-coupling reactions are the cornerstone for the formation of the carbon-carbon bond between the dimethoxybenzene core and the ethynyl (B1212043) group. These reactions are favored for their high efficiency and tolerance of various functional groups.

Application of Sonogashira Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful and widely employed method for the synthesis of this compound. researchgate.netchemsynthesis.com This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. chemsynthesis.com In the context of synthesizing the target compound, this typically involves the reaction of a halogenated 1,2-dimethoxybenzene (B1683551) derivative with a protected or unprotected acetylene (B1199291) source. The reaction is known for its mild conditions, often proceeding at room temperature, which contributes to its broad applicability in complex molecule synthesis. chemsynthesis.com

A typical procedure involves reacting a halo-substituted 1,2-dimethoxybenzene, such as 4-iodo-1,2-dimethoxybenzene (B1296820), with an ethynylating agent like ethynyl(trimethyl)silane. rsc.org The use of a terminal alkyne is a key feature of the Sonogashira coupling. rsc.org

Development of Palladium- and Copper-Based Catalytic Systems

The Sonogashira reaction classically employs a dual catalytic system comprising a palladium(0) complex and a copper(I) salt. chemsynthesis.comorganic-chemistry.org

Palladium Catalysts : Zerovalent palladium complexes are central to the catalytic cycle. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). sigmaaldrich.com The latter, Pd(PPh₃)₂Cl₂, is often more stable and soluble. sigmaaldrich.com While effective, these catalysts may require loadings of up to 5% to achieve good yields. sigmaaldrich.com More advanced catalyst systems involving N-heterocyclic carbene (NHC) palladium complexes have also been developed, sometimes for copper-free variations of the reaction. sigmaaldrich.com

The combination of palladium and copper catalysts provides a synergistic effect, enabling the efficient coupling of aryl halides with terminal alkynes under mild conditions. nih.gov

Mechanistic Insights into Alkyne Functionalization in Coupling Reactions

The mechanism of the Sonogashira coupling is a well-studied catalytic cycle involving both the palladium and copper catalysts. The process can be broken down into two interconnected cycles:

The Palladium Cycle:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-iodo-1,2-dimethoxybenzene), undergoing oxidative addition to form a Pd(II) intermediate.

Transmetalation : The Pd(II) intermediate then exchanges its halide ligand with the acetylide group from the copper acetylide. This step transfers the alkyne to the palladium center.

Reductive Elimination : The resulting Pd(II)-alkynyl complex undergoes reductive elimination, forming the final C-C coupled product (this compound) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle:

Copper Acetylide Formation : The copper(I) salt reacts with the terminal alkyne in the presence of a base (commonly an amine like triethylamine (B128534) or diisopropylamine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) to form a copper acetylide. This species then participates in the transmetalation step with the palladium complex. chemsynthesis.comrsc.org

This dual catalytic system ensures a high turnover and efficiency for the coupling reaction.

Derivatization from Halogenated 1,2-Dimethoxybenzene Precursors

The most common precursors for the synthesis of this compound are halogenated derivatives of 1,2-dimethoxybenzene. The choice of halogen significantly impacts the reactivity of the precursor in the Sonogashira coupling.

The general order of reactivity for aryl halides in this reaction is: I > Br > Cl > F

Consequently, 4-iodo-1,2-dimethoxybenzene is a highly reactive and frequently used precursor. chemsynthesis.comrsc.org Syntheses starting from 4-bromo-1,2-dimethoxybenzene are also common, though they may require slightly more forcing conditions, such as higher temperatures, to achieve comparable yields. oc-praktikum.de The higher reactivity of the carbon-iodine bond allows the coupling reaction to proceed under milder conditions, often at room temperature. rsc.org

For instance, the synthesis can be effectively carried out using 4-iodo-1,2-dimethoxybenzene and an alkyne source in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgnih.gov

Optimization of Reaction Parameters for Enhanced Yield and Stereoselectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted:

Temperature : While many Sonogashira couplings can be performed at room temperature, particularly with iodo-precursors, increasing the temperature can improve the yield for less reactive substrates like bromo-derivatives. researchgate.net However, excessively high temperatures should be avoided as they can lead to side reactions.

Solvent : The choice of solvent can influence catalyst solubility and reaction rate. Toluene is often an effective solvent. researchgate.net Other solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) have also been used, though their effectiveness can vary depending on the specific substrates and catalytic system. researchgate.netresearchgate.net

Base : An amine base, such as triethylamine or diisopropylamine, is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction. rsc.orgorganic-chemistry.org The choice and amount of base can impact the reaction efficiency.

Catalyst Loading : The amount of palladium catalyst can be optimized to balance reaction efficiency and cost. While higher catalyst loading can lead to faster reactions and higher yields, minimizing the amount of this expensive metal is often a key consideration. researchgate.net N-heterocyclic carbene palladium complexes have shown efficacy at very low catalyst loadings. sigmaaldrich.com

Below is a table illustrating the effect of different parameters on the yield of a model carbonylative Sonogashira coupling reaction, which shares principles with the direct coupling.

Interactive Table: Optimization of Carbonylative Sonogashira Coupling

| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Solvent | Base | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 0.01 | 80 | 1 | Toluene | Et₃N | 10 |

| 2 | 0.01 | 100 | 1 | Toluene | Et₃N | 20 |

| 3 | 0.01 | 120 | 1 | Toluene | Et₃N | 35 |

| 4 | 0.01 | 100 | 3 | Toluene | Et₃N | 55 |

| 5 | 0.01 | 120 | 3 | Toluene | Et₃N | 91 |

| 6 | 0.03 | 120 | 3 | Toluene | Et₃N | 99 |

| 7 | 0.03 | 100 | 3 | Toluene | Et₃N | 97 |

| 8 | 0.03 | 100 | 3 | THF | Et₃N | 65 |

| 9 | 0.03 | 100 | 3 | DMF | Et₃N | 58 |

| 10 | 0.03 | 100 | 3 | Acetonitrile | Et₃N | 45 |

This data is adapted from a model reaction and serves to illustrate general optimization principles. researchgate.net

Scalability Considerations for this compound Production in Research Settings

The synthesis of this compound is readily scalable for typical laboratory research needs, with quantities ranging from milligrams to several grams being commonly reported. sigmaaldrich.com The commercial availability of the final compound and its precursors like 4-bromo- and 4-iodo-1,2-dimethoxybenzene indicates that established, scalable synthetic routes exist. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Key considerations for scaling up the synthesis in a research setting include:

Cost of Reagents : The price of the palladium catalyst and the halogenated precursor can be significant factors in larger-scale syntheses. Using more cost-effective precursors like 4-bromo-1,2-dimethoxybenzene over the iodo-analogue may be considered, although this might necessitate harsher reaction conditions.

Purification : As the scale of the reaction increases, purification by column chromatography, which is common at the lab scale, can become more cumbersome. Crystallization of the product, where feasible, offers a more scalable purification method. This compound is a solid at room temperature, which may facilitate its isolation and purification. sigmaaldrich.com

Reaction Conditions : Maintaining consistent temperature and efficient stirring becomes more critical in larger reaction vessels to ensure homogeneity and prevent localized overheating, which could lead to byproduct formation.

The Sonogashira reaction itself is generally robust and has been implemented in industrial processes, suggesting that with appropriate optimization, the synthesis of this compound can be reliably scaled for extensive research applications.

Reactivity and Diverse Chemical Transformations of 4 Ethynyl 1,2 Dimethoxybenzene

Alkyne-Centric Derivatization Strategies

The terminal alkyne functionality of 4-ethynyl-1,2-dimethoxybenzene is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, a class of reactions known for their reliability, high yields, and mild reaction conditions. This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.orgresearchgate.net The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org

In the context of this compound, the CuAAC reaction provides a straightforward method for linking the dimethoxybenzene moiety to a wide array of molecules functionalized with an azide group. This has potential applications in medicinal chemistry and materials science. nih.govresearchgate.net For example, the reaction of this compound with an organic azide in the presence of a copper(I) catalyst would yield the corresponding 1-(3,4-dimethoxybenzyl)-1,2,3-triazole derivative. The reaction is generally high-yielding and tolerates a broad range of functional groups. nih.govnih.gov

Table 1: Examples of CuAAC Reactions with Phenylacetylene (B144264) Analogs

| Alkyne | Azide | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | tBuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 91 |

| Phenylacetylene | p-Tolylazide | [H₂B(3,5-(CF₃)₂Pz)₂]Cu(NCMe) | CH₂Cl₂ | 1-(p-Tolyl)-4-phenyl-1H-1,2,3-triazole | >99 |

| Phenylacetylene | Azidomethyl p-tolyl sulfone | CuSO₄·5H₂O, Sodium ascorbate | CH₂Cl₂/H₂O | 4-Phenyl-1-((p-tolylsulfonyl)methyl)-1H-1,2,3-triazole | 95 |

This table presents data for phenylacetylene as a representative terminal alkyne, illustrating typical conditions and yields for CuAAC reactions.

Hydration and Other Nucleophilic Additions to the Ethynyl (B1212043) Group

The ethynyl group of this compound is susceptible to nucleophilic attack, leading to the formation of various addition products. Hydration of the alkyne, for instance, typically follows Markovnikov's rule in the presence of an acid catalyst (like sulfuric acid) and a mercury(II) salt, yielding a ketone. In the case of this compound, this would result in the formation of 1-(3,4-dimethoxyphenyl)ethan-1-one.

Other nucleophiles can also add across the triple bond. For example, the addition of hydrogen halides (HX) would proceed via an electrophilic addition mechanism, with the initial protonation of the alkyne leading to a vinylic carbocation. The electron-donating nature of the dimethoxybenzene ring would stabilize the carbocation at the benzylic position, leading to the Markovnikov addition product.

[2+2+2] Cycloaddition and Related Cyclization Pathways

Transition metal-catalyzed [2+2+2] cycloadditions are a powerful, atom-economical method for synthesizing substituted benzene (B151609) rings. nih.govacs.org In these reactions, three alkyne molecules, or a combination of alkynes and other unsaturated molecules, combine to form a six-membered ring. nih.govacs.orgnih.gov When this compound participates in such reactions, it can lead to the formation of highly substituted and complex aromatic systems.

Rhodium and cobalt complexes are commonly employed as catalysts for these transformations. nih.govacs.org The cyclotrimerization of this compound itself would theoretically yield a mixture of 1,2,4- and 1,3,5-trisubstituted benzene derivatives, with the regioselectivity being influenced by the catalyst and reaction conditions. uwindsor.ca More synthetically useful are co-cyclotrimerizations with other alkynes, which can provide access to a wider range of specifically substituted aromatic compounds. cnr.it For example, the rhodium-catalyzed co-cyclotrimerization of this compound with two molecules of a simpler alkyne like acetylene (B1199291) would lead to a disubstituted benzene derivative. The electronic properties of the alkyne partners can often control the regiochemical outcome of these reactions. nih.gov

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Core

The 1,2-dimethoxybenzene (B1683551) ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. masterorganicchemistry.comlibretexts.orglibretexts.org These groups are ortho, para-directing. masterorganicchemistry.comlibretexts.org The ethynyl group, being a deactivating group, would direct incoming electrophiles to the meta position relative to itself.

Given the combined directing effects, electrophilic substitution is most likely to occur at the positions ortho to the methoxy groups and not adjacent to the ethynyl group. The position between the two methoxy groups is sterically hindered. masterorganicchemistry.com Therefore, the most probable sites for electrophilic attack are the carbons at positions 5 and 6. For instance, nitration of this compound would be expected to yield primarily 4-ethynyl-1,2-dimethoxy-5-nitrobenzene and/or 5-ethynyl-1,2-dimethoxy-3-nitrobenzene. The exact product distribution would depend on the specific reaction conditions and the steric bulk of the electrophile. masterorganicchemistry.com

Formation of Conjugated Systems Incorporating this compound Moieties

The presence of the ethynyl group allows for the incorporation of the this compound unit into larger conjugated systems, which are of interest for their potential applications in organic electronics. kennesaw.edumsstate.edu A key reaction for achieving this is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov

By coupling this compound with various dihaloarenes, a variety of conjugated polymers and oligomers can be synthesized. beilstein-journals.orgbeilstein-journals.org For example, polymerization with a 1,4-dihalobenzene would lead to a poly(p-phenylene ethynylene) derivative incorporating the electron-rich dimethoxybenzene units. The electronic properties of these materials can be tuned by the choice of the comonomer. rsc.org

Table 2: Sonogashira Coupling for the Synthesis of Conjugated Systems

| Alkyne | Aryl Halide | Palladium Catalyst | Co-catalyst | Base | Product Type |

|---|---|---|---|---|---|

| This compound | 1,4-Diiodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | Conjugated Polymer |

| This compound | 2,5-Dibromothiophene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Donor-Acceptor Polymer |

| This compound | 4-Iodoaniline | Pd(OAc)₂ | PPh₃ | Et₃N | Functionalized Diphenylacetylene |

This table provides illustrative examples of how this compound can be used in Sonogashira coupling reactions to build conjugated systems.

Cascade and Multicomponent Reactions Featuring this compound

The dual reactivity of this compound makes it an excellent candidate for cascade and multicomponent reactions (MCRs), which are highly efficient processes that form multiple chemical bonds in a single operation. researchgate.netbeilstein-journals.orgresearchgate.net These reactions offer significant advantages in terms of atom economy and synthetic efficiency.

For instance, a cascade reaction could be initiated by a Sonogashira coupling of this compound with a suitably functionalized aryl halide, followed by an intramolecular cyclization onto the newly formed alkyne. nih.gov

In the realm of MCRs, this compound can act as the alkyne component in reactions such as the A³ coupling (alkyne, aldehyde, amine) to form propargylamines. Given the electron-rich nature of the aryl group, the resulting propargylamines could be valuable intermediates for the synthesis of various nitrogen-containing heterocycles. The development of novel MCRs involving this building block remains an active area of research, with the potential to rapidly generate molecular complexity from simple starting materials. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 4 Ethynyl 1,2 Dimethoxybenzene and Its Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within a molecule. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the unambiguous structural confirmation of 4-ethynyl-1,2-dimethoxybenzene.

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling provides information about adjacent, non-equivalent protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy (B1213986), and ethynyl (B1212043) protons. The two methoxy groups (-OCH₃) would appear as sharp singlets, likely with slightly different chemical shifts due to their distinct positions on the aromatic ring. The three protons on the benzene (B151609) ring would exhibit a more complex splitting pattern due to their coupling with each other. The terminal acetylenic proton is anticipated to appear as a singlet in a characteristic upfield region for alkynes.

¹³C NMR spectroscopy provides complementary information, identifying the chemical environment of each carbon atom. The spectrum for this compound would be expected to display ten distinct signals, corresponding to the eight carbons of the benzene ring and alkyne group, and the two carbons of the methoxy groups.

Representative NMR Data for this compound Moiety

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Acetylenic H | ¹H | ~3.0 | Singlet (s) |

| Methoxy H's | ¹H | ~3.8 - 3.9 | Two Singlets (s) |

| Aromatic H's | ¹H | ~6.8 - 7.1 | Multiplets (m) |

| Acetylenic C's | ¹³C | ~77, ~83 | - |

| Methoxy C's | ¹³C | ~56 | - |

Note: Data are representative values based on analogous structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its defining ethynyl and methoxy moieties.

The most diagnostic peaks include a sharp, strong absorption around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal acetylenic C-H bond (≡C-H) vscht.cz. Another characteristic peak is the C≡C triple bond stretch, which typically appears as a sharp, though weaker, absorption in the 2100-2150 cm⁻¹ region vscht.czrsc.org. The presence of the methoxy groups is confirmed by strong C-O stretching bands, often observed in the 1260-1000 cm⁻¹ range rsc.org. Additional bands corresponding to aromatic C=C stretching and C-H stretching are also present.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Ethynyl (≡C-H) | ~3300 | Strong, Sharp |

| C≡C Stretch | Alkyne (-C≡C-) | ~2120 | Weak to Medium, Sharp |

| C-H Stretch | Aromatic (=C-H) | ~3050 | Medium |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 | Medium |

Source: Data compiled from representative spectra of related compounds vscht.czrsc.orgrsc.org.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₁₀H₁₀O₂, the calculated monoisotopic mass is 162.06808 Da uni.lu. An experimental HRMS measurement would be expected to yield a value that matches this theoretical mass to within a very small margin of error (typically < 5 parts per million), thereby verifying the molecular formula with high confidence.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Calculated Monoisotopic Mass [M]⁺ | 162.06808 Da uni.lu |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray diffraction analysis allows for the precise determination of geometric parameters within a molecule. For derivatives of this compound, the ethynyl group is expected to be nearly linear, with C≡C-C bond angles approaching 180°. The C≡C triple bond length is typically around 1.20 Å. The benzene ring is generally planar, although minor deviations can occur due to substituent effects. The C-O bond lengths of the methoxy groups and their orientation relative to the plane of the benzene ring (dihedral angles) can also be determined, providing insight into the molecule's preferred conformation in the solid state.

Typical Geometric Parameters for Phenylacetylene (B144264) Derivatives

| Parameter | Typical Value |

|---|---|

| C≡C Bond Length | ~1.20 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| C-O (Methoxy) Bond Length | ~1.36 Å |

Note: Values are representative of similar structures found in crystallographic databases.

The arrangement of molecules in a crystal lattice is directed by a network of non-covalent intermolecular forces. In dimethoxybenzene derivatives, these interactions play a crucial role in stabilizing the crystal structure nih.gov.

Hydrogen Bonding: Although lacking strong hydrogen bond donors, the molecule can participate in weak C-H···O hydrogen bonds, where the oxygen atoms of the methoxy groups act as acceptors for hydrogen atoms from neighboring aromatic rings or methoxy groups. The terminal acetylenic proton can also act as a weak hydrogen bond donor. These interactions, while individually weak, collectively contribute to the stability of the crystal packing nih.govnih.gov.

π-π Stacking: The planar aromatic rings of the dimethoxybenzene moiety facilitate π-π stacking interactions, where the electron-rich π systems of adjacent molecules align in a parallel or offset fashion nih.gov. These dispersive forces are a significant contributor to the cohesive energy of the crystal. The distances between stacked rings are typically in the range of 3.3 to 3.8 Å. The specific geometry of the stacking (e.g., face-to-face or slip-stacked) influences the material's bulk properties upce.cz. Crystal packing analysis of related structures often reveals these interactions as a dominant organizational motif nih.govbohrium.com.

Chiral Transformations and Enantioselective Synthetic Applications of this compound

While direct and specific examples of the enantioselective applications of this compound are not extensively documented in publicly available research, its structural features as a terminal arylacetylene suggest its potential as a valuable precursor in a variety of chiral transformations. The reactivity of the ethynyl group, coupled with the electronic influence of the dimethoxy-substituted benzene ring, makes it an analogue of other arylacetylenes that have been successfully employed in asymmetric synthesis. This section will, therefore, explore potential chiral transformations and enantioselective synthetic applications of this compound based on established methodologies for structurally similar compounds.

The primary routes for the chiral transformation of terminal alkynes like this compound involve the stereoselective addition of various reagents across the carbon-carbon triple bond or the use of the alkyne as a component in cycloaddition reactions. These transformations typically rely on the use of chiral catalysts or reagents to induce enantioselectivity.

One of the most common and powerful methods for the asymmetric functionalization of terminal alkynes is the synthesis of chiral propargyl alcohols. mdpi.comorganic-chemistry.orgnih.gov This can be achieved through the enantioselective addition of the acetylide derived from this compound to an aldehyde. The use of chiral ligands in conjunction with metal catalysts, such as zinc or titanium, has been shown to afford high enantioselectivities in the synthesis of a wide range of chiral propargylic alcohols. organic-chemistry.orgvirginia.edu

For instance, the reaction of a terminal alkyne with an aldehyde in the presence of a chiral catalyst system, such as Zn(OTf)₂ and a chiral amino alcohol like (+)-N-methylephedrine, can produce the corresponding chiral propargylic alcohol with high enantiomeric excess (ee). nih.gov The resulting chiral propargyl alcohols are versatile synthetic intermediates that can be further elaborated into a variety of complex molecules.

Interactive Table: Potential Enantioselective Synthesis of Chiral Propargyl Alcohols from Arylacetylenes

| Arylacetylene Substrate (Analogous to this compound) | Aldehyde | Chiral Catalyst/Ligand | Solvent | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Phenylacetylene | Benzaldehyde | Zn(OTf)₂ / (+)-N-methylephedrine | Toluene | >95% |

| Phenylacetylene | Isobutyraldehyde | In(III)/BINOL | CH₂Cl₂ | up to 99% organic-chemistry.org |

Another potential application lies in the enantioselective Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. uwindsor.caorgsyn.orgscripps.edunih.govkaist.ac.kr When a terminal arylacetylene is used in this reaction with a suitable alkene and a chiral catalyst, typically a rhodium or cobalt complex with a chiral ligand, a chiral cyclopentenone can be obtained. orgsyn.orgnih.govkaist.ac.kr The regioselectivity and enantioselectivity of this reaction are highly dependent on the nature of the catalyst and the substituents on both the alkyne and the alkene. For phenylacetylene, high enantioselectivities have been achieved in reactions with norbornadiene using a chiral rhodium catalyst. orgsyn.org

Furthermore, terminal arylalkynes can undergo iron-catalyzed reductive coupling reactions with alkyl halides to produce Z-olefins with high stereoselectivity. acs.org While this particular reaction is not enantioselective in its reported form, the resulting olefin could potentially undergo subsequent asymmetric transformations. The development of a chiral variant of this reaction could provide direct access to chiral Z-olefins.

The asymmetric hydroboration of terminal alkynes is another avenue for chiral transformation. nih.govnih.govconsensus.appresearchgate.net While the hydroboration of terminal alkynes typically proceeds with anti-Markovnikov selectivity to yield vinylboronates, the use of chiral rhodium or iridium catalysts can lead to the formation of chiral vinylboronates, which are valuable intermediates in Suzuki cross-coupling reactions to form chiral alkenes.

Interactive Table: Potential Enantioselective Transformations of Arylacetylenes

| Reaction Type | Arylacetylene Substrate (Analogous to this compound) | Reagent/Reactant | Chiral Catalyst/Ligand | Product Type |

|---|---|---|---|---|

| Pauson-Khand Reaction | Phenylacetylene | Norbornadiene, CO | Rh(I)-BINAP | Chiral Cyclopentenone |

| Reductive Coupling | Phenylacetylene | Alkyl Halide, Zn | FeBr₂ | Z-Olefin |

Computational and Theoretical Investigations of 4 Ethynyl 1,2 Dimethoxybenzene and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to explore the electronic structure and reactivity of organic molecules. For dimethoxybenzene derivatives, DFT calculations are crucial for understanding how the interplay of the aromatic ring, methoxy (B1213986) groups, and the ethynyl (B1212043) substituent governs the molecule's properties. researchgate.net

Researchers employ various functionals within DFT, such as the popular B3LYP hybrid functional or functionals from the PBE family, combined with basis sets like 6-311G(d,p) or def2-TZVP, to find a balance between computational cost and accuracy. researchgate.net These calculations yield optimized molecular geometries, which can be compared with experimental data from X-ray crystallography where available. nih.gov

A key output of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to a molecule's reactivity. For instance, the HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.netclinicsearchonline.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For 4-ethynyl-1,2-dimethoxybenzene, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy groups and the π-system of the ethynyl group, indicating sites susceptible to electrophilic attack. In contrast, positive potential (blue) would be expected around the hydrogen atoms. clinicsearchonline.org This information provides a roadmap for predicting how the molecule will interact with other reagents. researchgate.net

| Category | Examples | Typical Application |

|---|---|---|

| Hybrid Functionals | B3LYP, PBE0 | Geometry optimization, electronic properties (HOMO/LUMO), vibrational frequencies. |

| GGA Functionals | PBE, BLYP | Solid-state systems, less computationally expensive calculations. |

| Double-Hybrid Functionals | rev-DSDPBEP86, B2PLYP | High-accuracy energy calculations, anharmonic frequency calculations. researchgate.net |

| Pople Style Basis Sets | 6-31G(d), 6-311++G(d,p) | Standard for organic molecules, balancing accuracy and cost. clinicsearchonline.org |

| Correlation-Consistent Basis Sets | cc-pVDZ, aug-cc-pVTZ | Systematically improvable, used for high-accuracy wavefunction methods. nih.gov |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the methoxy groups in this compound allows for different spatial arrangements, or conformations. Understanding the preferred conformations and the energy barriers between them is essential, as these factors can influence the molecule's packing in the solid state and its interaction with other molecules.

Conformational analysis is often initiated with molecular mechanics (MM), a computationally efficient method that uses classical physics-based force fields to estimate the potential energy of a molecule as a function of its geometry. By systematically rotating the bonds connected to the methoxy groups, a potential energy surface can be mapped to identify low-energy, stable conformers.

To incorporate the effects of temperature and time, researchers turn to molecular dynamics (MD) simulations. osti.gov In an MD simulation, the motion of atoms is simulated over time by integrating Newton's laws of motion. osti.gov This provides a dynamic picture of the molecule's behavior, showing how it vibrates, rotates, and transitions between different conformations in a simulated environment (e.g., in a solvent or in a vacuum) at a specific temperature. nih.gov

The process typically involves:

Initialization: An initial structure, often the optimized geometry from DFT, is placed in a simulation box.

Equilibration: The system's temperature and pressure are adjusted to the desired values. During this phase, the system is allowed to relax, and any initial high-energy overlaps between atoms are resolved. youtube.com

Production Run: After equilibration, the simulation is run for a significant period (nanoseconds to microseconds), and the atomic coordinates are saved at regular intervals. This trajectory file is then analyzed. nih.gov

Analysis of the MD trajectory can reveal the dihedral angle distributions for the methoxy groups, the average structure, and the root-mean-square deviation (RMSD) to assess structural stability. nih.gov These simulations are crucial for understanding the dynamic flexibility of this compound.

Quantum Chemical Calculations of Spectroscopic Parameters and Experimental Validation

Quantum chemical calculations are indispensable for interpreting and predicting the spectroscopic signatures of molecules. High-level ab initio methods can provide remarkably accurate spectroscopic parameters that can guide, support, and even challenge experimental findings. winterschool.cc

For rotational spectroscopy, the key parameters are the rotational constants (A, B, C), which depend on the molecule's principal moments of inertia. Accurate prediction requires a precise equilibrium geometry, often calculated using sophisticated methods like coupled-cluster singles and doubles with perturbative triples (CCSD(T)). winterschool.cc Further accuracy is achieved by accounting for vibrational corrections and centrifugal distortion constants. researchgate.netwinterschool.cc

For vibrational spectroscopy (Infrared and Raman), quantum chemistry can predict the frequencies and intensities of vibrational modes. DFT methods, such as B3LYP, are widely used for this purpose and often yield results in good agreement with experimental spectra after applying a scaling factor to account for anharmonicity and other systematic errors. nih.gov The calculations allow for a detailed assignment of each peak in an experimental spectrum to a specific molecular motion (e.g., C-H stretch, C≡C stretch, or ring deformation). nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated. These predictions help in assigning complex spectra and verifying the structure of synthesized compounds. The synergy between theoretical prediction and experimental measurement is a powerful strategy: calculations can predict the spectrum of a proposed structure, which is then compared to the experimental spectrum for validation. nih.gov

| Spectroscopy Type | Key Parameters | Primary Computational Method |

|---|---|---|

| Rotational (Microwave) | Rotational Constants (A, B, C), Centrifugal Distortion Constants | Coupled-Cluster (e.g., CCSD(T)) for high accuracy. winterschool.cc |

| Vibrational (IR, Raman) | Vibrational Frequencies, Intensities/Activities | DFT (e.g., B3LYP) with a basis set like 6-311++G(d,p). clinicsearchonline.orgnih.gov |

| NMR | Chemical Shifts (δ), Spin-Spin Coupling Constants (J) | DFT with specialized methods like GIAO (Gauge-Independent Atomic Orbital). |

| Electronic (UV-Vis) | Excitation Energies, Oscillator Strengths | Time-Dependent DFT (TD-DFT). |

Theoretical Prediction of Charge Transport Properties in this compound-based Molecular Wires

The extended π-conjugated system of this compound makes it an attractive building block for molecular-scale electronics, specifically as a component in "molecular wires." These wires are single molecules or oligomers designed to transport electrical charge between two electrodes. rsc.org Theoretical calculations are vital for predicting the charge transport characteristics of such systems and for understanding the underlying transport mechanisms.

Charge transport through molecular junctions typically occurs via two primary mechanisms:

Coherent Tunneling (Superexchange): In short molecules, electrons can tunnel directly from one electrode to the other through the molecule's orbitals. The rate of transport in this regime decreases exponentially with the length of the molecular wire. rsc.org

Incoherent Hopping: In longer wires, or at higher temperatures, charge may localize on a specific site within the molecule, forming a polaron, and then "hop" to an adjacent site. researchgate.net This process is often thermally activated. researchgate.net

Theoretical models, such as Marcus theory, are used to describe the hopping mechanism. arxiv.org Key parameters that govern charge transport efficiency are the reorganization energy (the energy required to distort the molecule and its environment upon charge localization) and the transfer integral (a measure of the electronic coupling between adjacent sites). arxiv.org An ideal molecular wire would have low reorganization energy and high transfer integral to maximize charge mobility.

Computational studies using DFT can calculate these parameters. By designing oligomers of this compound and analyzing their electronic structure, researchers can predict how modifications to the molecular backbone or the inclusion of different functional groups would impact charge transport. arxiv.org For example, calculations can reveal how the HOMO and LUMO energy levels of the molecular wire align with the Fermi level of the electrodes (e.g., gold), which is a critical factor in determining the resistance of the molecular junction. These theoretical predictions provide a framework for the rational design of new organic materials with enhanced conductivity for applications in molecular electronics. arxiv.org

Q & A

Q. What are the common synthetic routes to 4-ethynyl-1,2-dimethoxybenzene, and what are their respective yields?

A key approach involves bromination of 1,2-dimethoxybenzene followed by ethynylation. For example, bromination at the 4,5-positions using Br₂ in acetic acid yields 4,5-dibromo-1,2-dimethoxybenzene with 92% efficiency . Subsequent Sonogashira coupling with trimethylsilylacetylene (TMSA) or terminal alkynes under Pd catalysis introduces the ethynyl group. Yields for coupling reactions vary (60–85%) depending on catalyst loading and solvent (e.g., THF or DMF). Recrystallization from ethanol improves purity .

Q. What safety measures are critical when handling this compound?

Due to limited toxicity data, standard precautions for ethynyl compounds apply:

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure .

- Work in a fume hood to prevent inhalation of vapors .

- Store in airtight containers away from oxidizers; toxic fumes may form during combustion .

- Dispose of waste via approved protocols, recycling solvents like ethanol when possible .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce ethynyl groups into dimethoxybenzene derivatives?

Optimization involves:

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems enhance Sonogashira coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of aryl halides.

- Base choice : Et₃N or K₂CO₃ facilitates deprotonation of terminal alkynes .

- Temperature : Reactions at 60–80°C balance speed and side-product formation.

Monitor progress via TLC or GC-MS to identify intermediates and adjust conditions .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Distinct signals for ethynyl protons (δ 2.5–3.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Aromatic protons show splitting patterns confirming substitution .

- IR Spectroscopy : C≡C stretch (~2100 cm⁻¹) and C-O (methoxy) peaks (~1250 cm⁻¹) .

- GC-MS/UPLC-DAD : Quantify purity and detect byproducts; retention times and mass fragmentation patterns aid identification .

Q. How do substituents on the benzene ring influence the reactivity of this compound in electrophilic substitutions?

- Electron-donating groups (e.g., methoxy) : Activate the ring toward electrophiles, directing substitution to para/ortho positions. For example, bromination favors the 4,5-positions .

- Electron-withdrawing groups (e.g., fluorine) : Deactivate the ring, requiring harsher conditions. Fluorinated analogs (e.g., 4-ethynyl-1,2-difluorobenzene) show reduced reactivity in Friedel-Crafts reactions .

- Steric effects : Bulky substituents (e.g., tert-butyl) hinder access to reactive sites, altering regioselectivity .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields for similar ethynylation reactions: How can researchers address these inconsistencies?

Variations in yields (e.g., 60% vs. 85%) may arise from:

- Purity of starting materials : Impurities in dibromo precursors reduce coupling efficiency .

- Oxygen sensitivity : Ethynyl intermediates can oxidize; inert atmospheres (N₂/Ar) improve reproducibility .

- Catalyst deactivation : Trace moisture or peroxides in solvents degrade Pd catalysts; use freshly distilled solvents .

- Workup procedures : Incomplete extraction or crystallization lowers isolated yields. Optimize solvent ratios (e.g., ethanol/water) for recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。